molecular formula C9H9N3O2 B3361970 Methyl 4-(azidomethyl)benzoate CAS No. 94341-53-4

Methyl 4-(azidomethyl)benzoate

Cat. No.: B3361970
CAS No.: 94341-53-4
M. Wt: 191.19 g/mol
InChI Key: WPYTUYIOZGWZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(azidomethyl)benzoate is an organic compound with the molecular formula C9H9N3O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with an azidomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(azidomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-(bromomethyl)benzoate with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds as follows: [ \text{Methyl 4-(bromomethyl)benzoate} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaBr} ]

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(azidomethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Triphenylphosphine in tetrahydrofuran (THF) or lithium aluminum hydride in ether.

Major Products:

Scientific Research Applications

Methyl 4-(azidomethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(azidomethyl)benzoate primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the products formed .

Comparison with Similar Compounds

    Methyl 4-(bromomethyl)benzoate: Precursor in the synthesis of methyl 4-(azidomethyl)benzoate.

    Methyl 4-(aminomethyl)benzoate: Formed by the reduction of this compound.

    Phenyl azide: Another organic azide with similar reactivity.

Uniqueness: this compound is unique due to the presence of both an ester and an azido group, which allows for diverse reactivity and applications. Its ability to undergo cycloaddition and reduction reactions makes it a versatile compound in organic synthesis and materials science .

Properties

IUPAC Name

methyl 4-(azidomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)8-4-2-7(3-5-8)6-11-12-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYTUYIOZGWZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459766
Record name Methyl 4-(azidomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94341-53-4
Record name Methyl 4-(azidomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.13 g of sodium azide are added over 5 minutes to a solution of 5.73 g of methyl 4-(bromomethyl)benzoate in 30 ml of DMSO and the mixture is stirred for 3 hours 30 minutes at RT. The reaction mixture is extracted with ether, the organic phase is washed with water and with saturated NaCl solution and dried over Na2SO4, and the solvent is evaporated off under vacuum. 4.72 g of the expected product are obtained in the form of a colourless oil.
Quantity
8.13 g
Type
reactant
Reaction Step One
Quantity
5.73 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(azidomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(azidomethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(azidomethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(azidomethyl)benzoate
Reactant of Route 5
Methyl 4-(azidomethyl)benzoate
Reactant of Route 6
Methyl 4-(azidomethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.